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Compound of Interest

Compound Name: N1-Phenylbenzene-1,3-diamine

Cat. No.: B186984

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for N-phenyl-m-
phenylenediamine, a crucial diamine derivative with applications in polymer science, dye
synthesis, and as an antioxidant. The following sections present its nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized
experimental protocols for these analytical techniques. This document is intended to serve as a
comprehensive resource for the characterization and analysis of this compound.

Spectroscopic Data Summary

The spectroscopic data for N-phenyl-m-phenylenediamine is summarized below. While
experimental data for Infrared Spectroscopy and Mass Spectrometry are available,
experimental *H and 3C NMR data are not readily found in public databases. Therefore,
predicted NMR data is provided to guide researchers in their analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR data are predicted values obtained from computational software
and should be used as a reference for spectral interpretation. Experimental verification is
recommended.

Table 1: Predicted *H NMR Chemical Shifts for N-phenyl-m-phenylenediamine
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Chemical Shift (ppm) Multiplicity Assighment
~7.25-7.35 m Aromatic C-H (Phenyl group)
~7.10-7.20 t Aromatic C-H
~6.80 - 6.90 d Aromatic C-H
~6.60 - 6.70 d Aromatic C-H
~6.50 - 6.60 s Aromatic C-H

~5.5 (broad s)

N-H (Secondary amine)

~3.7 (broad s)

N-Hz (Primary amine)

Solvent; CDCIz

Table 2: Predicted 3C NMR Chemical Shifts for N-phenyl-m-phenylenediamine

Chemical Shift (ppm)

Assignment

~148 Aromatic C-N (Primary amine)
~144 Aromatic C-N (Secondary amine)
~142 Aromatic C-N (Phenyl group)
~130 Aromatic C-H

~129 Aromatic C-H (Phenyl group)
~122 Aromatic C-H (Phenyl group)
~118 Aromatic C-H (Phenyl group)
~110 Aromatic C-H

~109 Aromatic C-H

~105 Aromatic C-H

Solvent: CDCIz
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Infrared (IR) Spectroscopy

The key infrared absorption bands provide information about the functional groups present in

the molecule.

Table 3: Key IR Absorption Bands for N-phenyl-m-phenylenediamine[1]

Wavenumber (cm~?) Intensity Assignment

N-H Stretching (Primary and

3400 - 3200 Strong, Broad ]

Secondary Amines)
3100 - 3000 Medium Aromatic C-H Stretching

N-H Bending (Primary Amine) /
1620 - 1580 Strong o )

C=C Aromatic Ring Stretching
1520 - 1470 Strong C=C Aromatic Ring Stretching

C-N Stretching (Aromatic
1340 - 1250 Strong )

Amine)

Aromatic C-H Out-of-Plane
900 - 675 Strong

Bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

Table 4. Mass Spectrometry Data for N-phenyl-m-phenylenediamine[2]
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miz Relative Intensity (%) Assighment

184 100 Molecular lon [M]*
183 ~80 [M-HJ*

155 ~15 [M-NH2-H]*+

92 ~20 [CeHsN]*

77 ~15 [CeHs]*

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of aromatic
amines like N-phenyl-m-phenylenediamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the N-phenyl-m-phenylenediamine
sample in about 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCIs),
dimethyl sulfoxide-de (DMSO-ds)) in a clean, dry 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) can be added as an internal reference (0 ppm).

o Data Acquisition: Place the NMR tube in the spectrometer. Acquire *H and 3C NMR spectra
using standard pulse sequences. For 13C NMR, a proton-decoupled sequence is typically
used to simplify the spectrum.

o Data Processing and Analysis: Process the raw data (Free Induction Decay - FID) by
applying a Fourier transform. Phase the resulting spectrum and perform baseline correction.
Integrate the signals in the *H NMR spectrum to determine the relative number of protons.
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular
structure.[3][4][5][6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid N-
phenyl-m-phenylenediamine sample with approximately 100-200 mg of dry potassium
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bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is
obtained.[7][8][9][10][11]

Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure
(typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[7][8][9][10][11]

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
Record the spectrum, typically in the range of 4000-400 cm~1. A background spectrum of a
blank KBr pellet or empty sample compartment should be recorded and subtracted from the
sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups and vibrational modes within the molecule.

Mass Spectrometry (MS)

Sample Introduction: For a solid sample like N-phenyl-m-phenylenediamine, direct insertion
probe or gas chromatography (if the compound is sufficiently volatile and thermally stable)
can be used to introduce the sample into the ion source of the mass spectrometer.

lonization: Electron lonization (EI) is a common method for this type of molecule. In El, the
sample is bombarded with a high-energy electron beam (typically 70 eV), causing the
molecule to ionize and fragment.[12][13][14][15][16]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection and Data Analysis: The detector records the abundance of each ion at a specific
m/z value. The resulting mass spectrum shows the molecular ion peak (if stable enough to
be observed) and a series of fragment ion peaks. Analysis of the fragmentation pattern can
provide valuable structural information.[17][18][19][20]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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Caption: General workflow for the spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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